4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.: 93496-53-8
VCID: VC0016760
InChI: InChI=1S/C26H38N2O17/c1-9-16(32)19(35)21(37)25(40-9)45-23-20(36)17(33)13(7-29)43-26(23)44-22-15(27-10(2)31)24(42-14(8-30)18(22)34)41-12-5-3-11(4-6-12)28(38)39/h3-6,9,13-26,29-30,32-37H,7-8H2,1-2H3,(H,27,31)/t9-,13+,14+,15+,16+,17-,18+,19+,20-,21-,22+,23+,24+,25-,26-/m0/s1
SMILES: CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)C)CO)O)O)O)O)O
Molecular Formula: C26H38N2O17
Molecular Weight: 650.587

4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside

CAS No.: 93496-53-8

Cat. No.: VC0016760

Molecular Formula: C26H38N2O17

Molecular Weight: 650.587

* For research use only. Not for human or veterinary use.

4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside - 93496-53-8

Specification

CAS No. 93496-53-8
Molecular Formula C26H38N2O17
Molecular Weight 650.587
IUPAC Name N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide
Standard InChI InChI=1S/C26H38N2O17/c1-9-16(32)19(35)21(37)25(40-9)45-23-20(36)17(33)13(7-29)43-26(23)44-22-15(27-10(2)31)24(42-14(8-30)18(22)34)41-12-5-3-11(4-6-12)28(38)39/h3-6,9,13-26,29-30,32-37H,7-8H2,1-2H3,(H,27,31)/t9-,13+,14+,15+,16+,17-,18+,19+,20-,21-,22+,23+,24+,25-,26-/m0/s1
Standard InChI Key XJDWEIUSVBUXAA-UOFGCEEZSA-N
SMILES CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)C)CO)O)O)O)O)O

Introduction

Chemical Identity and Properties

4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside is a complex oligosaccharide containing a trisaccharide unit linked to a 4-nitrophenyl group. This compound is also known by several alternative names including Fuca(1-2)Galb(1-3)GalNAc-b-pNP and 4-Nitrophenyl O-6-deoxy-α-L-galactopyranosyl-(1→2)-O-β-D-galactopyranosyl-(1→3)-2-(acetylamino)-2-deoxy-β-D-glucopyranoside .

Basic Identification Data

The compound possesses distinctive physicochemical properties that enable its identification and characterization. These properties are summarized in Table 1.

Table 1: Key Identification Parameters of 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside

ParameterValue
CAS Number93496-53-8
Molecular FormulaC26H38N2O17
Molecular Weight650.587 g/mol
IUPAC NameN-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide
Standard InChIKeyXJDWEIUSVBUXAA-UOFGCEEZSA-N

The compound's structure features a unique arrangement of three sugar moieties - a fucose unit, a galactose unit, and an N-acetylglucosamine unit - connected to a 4-nitrophenyl group that serves as a chromogenic detector .

Structural Characteristics

The structural complexity of this compound stems from its specific glycosidic linkages. It contains an α-L-fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→3) sequence attached to a 2-acetamido-2-deoxy-β-D-glucopyranoside with a 4-nitrophenyl group at the reducing end . This arrangement mimics important oligosaccharide patterns found in biological systems, particularly those related to blood group antigens and cell surface recognition markers.

The 4-nitrophenyl group serves as a chromogenic marker, enabling spectrophotometric detection when released by enzymatic hydrolysis, making this compound valuable for monitoring glycosidase activity .

Synthesis and Preparation

The synthesis of 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside involves sophisticated carbohydrate chemistry techniques. According to the literature, this compound can be synthesized with high yield through carefully controlled glycosylation reactions.

Synthetic Approach

The synthesis reported by Matta, Khushi L. et al. (1984) achieved a 92% yield using specific reaction conditions that included water and triethylamine in methanol at 4°C . This approach involves the sequential assembly of the trisaccharide structure followed by attachment to the 4-nitrophenyl group.

The critical steps in the synthesis typically include:

  • Protection of reactive hydroxyl groups in the monosaccharide building blocks

  • Selective glycosylation reactions to form the appropriate linkages

  • Deprotection steps to reveal the final structure

  • Introduction of the 4-nitrophenyl group at the reducing end

The synthetic complexity is primarily due to the need for regioselective and stereoselective glycosylation reactions to ensure the correct anomeric configurations (α for the fucose linkage and β for the galactose and glucose linkages) .

Synthetic Precursors

The synthesis typically requires several key intermediates, including protected derivatives of L-fucose, D-galactose, and 2-acetamido-2-deoxy-D-glucose. These precursors must be prepared with appropriate protecting groups to enable selective glycosylation .

For example, the synthesis might involve precursors such as:

  • Protected α-L-fucopyranosyl donors (e.g., fucosyl bromides or trichloroacetimidates)

  • Protected β-D-galactopyranosyl intermediates

  • 2-acetamido-2-deoxy-β-D-glucopyranoside acceptors with free hydroxyl groups at specific positions

The complete synthetic pathway represents a significant achievement in carbohydrate chemistry due to the compound's structural complexity .

Biological Significance and Applications

The biological importance of 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside stems from its structural similarity to naturally occurring fucosylated oligosaccharides found in glycoproteins and glycolipids on cell surfaces.

Enzyme Substrate Properties

This compound serves as a valuable substrate for studying glycosidase enzymes, particularly α-L-fucosidases. These enzymes catalyze the hydrolysis of terminal α-L-fucosidic linkages and can perform transglycosylation reactions .

The 4-nitrophenyl group at the reducing end acts as a chromogenic reporter group. When the glycosidic bond is cleaved by an enzyme, the released 4-nitrophenol can be detected colorimetrically, typically by measuring absorbance at 400-405 nm. This property makes the compound extremely useful for:

  • Detecting and quantifying glycosidase activity

  • Characterizing enzyme substrate specificity

  • Developing enzyme inhibition assays

  • High-throughput screening of enzyme modulators

Research Applications and Findings

The compound has been utilized in various research settings, particularly for investigating glycosidase enzymes and their interactions with complex oligosaccharides.

Enzyme Activity Studies

Research has demonstrated that this compound can serve as a substrate for specific α-L-fucosidases, particularly those belonging to glycoside hydrolase family 29 (GH29) . These enzymes typically hydrolyze the terminal fucose residue, releasing it from the oligosaccharide chain.

Studies have revealed that different fucosidases show varying activities toward different fucosylated substrates. For instance, some GH29 fucosidases have relaxed substrate specificities and can act on various fucosylated compounds, while others show strict specificity for particular linkages .

In enzymatic assays, the hydrolysis rate can be monitored by measuring the release of 4-nitrophenol, providing a convenient method for quantifying enzyme activity. This approach has been used to characterize numerous glycosidases and to study factors affecting their function, such as pH, temperature, and the presence of inhibitors .

pH-Dependent Behavior

The hydrolysis of 4-nitrophenyl glycosides, including compounds similar to our target molecule, has been shown to exhibit pH-dependent behavior. Research on related compounds has identified multiple mechanistic regimes that operate under different pH conditions .

For example, studies on 4-nitrophenyl β-D-glucoside hydrolysis have revealed mechanisms including:

  • Nucleophilic aromatic substitution

  • Bimolecular SN2 substitution at the anomeric position

  • Mechanisms involving neighboring group participation

These findings likely extend to our compound, suggesting that its stability and reactivity may vary significantly with pH, an important consideration for enzymatic assays and storage conditions .

Comparative Substrate Specificity

Research comparing different glycosidase substrates has provided valuable insights into enzyme-substrate interactions. Table 2 summarizes comparative findings on enzyme activities toward various glycosides, including our target compound.

Table 2: Comparative Enzyme Activities Toward Different Glycoside Substrates

EnzymeActivity on 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranosideActivity on Simple pNP-FucLinkage Specificity
GH29-A FucosidasesVariable (enzyme-dependent)HighBroad (α1,2/3/4/6)
GH29-B FucosidasesVariable (enzyme-dependent)Low/NoneStrict (α1,3/4)
Bacterial Fucosidases (e.g., TfFuc1)Detected after sialidase treatmentModerateDependent on adjacent glycans

These findings highlight the importance of both the fucose linkage and the surrounding glycan structure in determining enzyme-substrate interactions .

Analytical Methods and Characterization

Various analytical techniques have been employed to characterize 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside and monitor its interactions with enzymes.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR, has been crucial for establishing the structure of complex oligosaccharides like our target compound . The chemical shifts observed in 13C-NMR spectra provide information about:

  • The anomeric configurations (α vs. β)

  • The positions of glycosidic linkages

  • The presence of substituents (e.g., acetamido groups)

Mass spectrometry techniques, including electrospray ionization mass spectrometry (ESI-MS), have also been employed to confirm the molecular weight and fragmentation patterns characteristic of the compound's structure .

Chromatographic Methods

High-performance anion exchange chromatography coupled with pulsed amperometric detection (HPAEC-PAD) has been used to analyze the products of enzymatic hydrolysis of complex oligosaccharides, including our target compound . This technique is particularly valuable for detecting and quantifying released monosaccharides such as fucose.

Fluorophore-assisted carbohydrate electrophoresis (FACE) has also been employed to analyze oligosaccharide substrates and their enzymatic degradation products, providing insights into enzyme specificities and activities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator